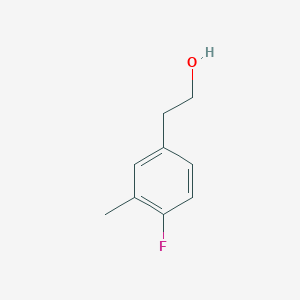

4-Fluoro-3-methylphenethyl alcohol

Description

Contextual Significance of Phenethyl Alcohol Scaffolds in Organic and Medicinal Chemistry

The phenethyl alcohol scaffold, characterized by a benzene (B151609) ring attached to a two-carbon alcohol chain, is a privileged structure in the realm of organic and medicinal chemistry. wikipedia.org This structural motif is present in a wide array of natural products, including neurotransmitters, and serves as a fundamental building block for numerous pharmaceuticals and agrochemicals. wikipedia.orgdrugbank.com Its utility stems from its optimal blend of lipophilic and hydrophilic characteristics, which allows for favorable interactions with biological targets and appropriate pharmacokinetic profiles. researchgate.net The phenethyl alcohol moiety can be readily functionalized at various positions on the aromatic ring and the side chain, providing a versatile platform for the synthesis of diverse molecular architectures. wikipedia.org

The Role of Fluorine Substitution in Modulating Chemical and Biological Properties

The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties. tandfonline.comresearchgate.net Fluorine is the most electronegative element, and its small van der Waals radius allows it to act as a bioisostere of a hydrogen atom. tandfonline.com However, the strong carbon-fluorine bond can significantly enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism.

Furthermore, the electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, thereby affecting a molecule's pKa and its interaction with biological receptors. researchgate.net The strategic placement of fluorine atoms can also modulate a molecule's conformation and lipophilicity, which are critical parameters for membrane permeability and target binding affinity. tandfonline.comacs.org This has led to the widespread incorporation of fluorine in a vast number of marketed drugs across various therapeutic areas. acs.org

Current State of Research on 4-Fluoro-3-methylphenethyl Alcohol: A Review of Literature Gaps and Opportunities

A comprehensive review of the scientific literature reveals a notable scarcity of research focused specifically on this compound. While its constituent parts—the fluorinated phenyl ring and the phenethyl alcohol backbone—are well-studied in other contexts, dedicated studies on this particular combination are limited. This paucity of information presents both a challenge and a significant opportunity for the scientific community.

The synthesis of this compound is not explicitly detailed in readily available literature, though it can be inferred from standard organic chemistry principles. A plausible synthetic route would involve the reduction of a corresponding carboxylic acid or ester, such as 4-fluoro-3-methylphenylacetic acid, using a suitable reducing agent like lithium aluminum hydride. chemicalbook.com Alternatively, the reduction of 4-fluoro-3-methylacetophenone could yield the corresponding alcohol.

The biological activity of this compound remains largely unexplored. Based on the known properties of related fluorinated compounds and phenethyl alcohol derivatives, it is plausible that this molecule could exhibit interesting pharmacological activities. For instance, phenethyl alcohol itself is known to have antimicrobial properties. nih.gov The addition of fluorine and a methyl group could modulate this activity or introduce new biological effects.

The limited available data on this compound highlights a clear gap in the current body of scientific knowledge. This presents a compelling opportunity for further research to fully characterize its synthesis, physicochemical properties, and potential biological activities. Such studies would not only contribute to the fundamental understanding of this specific molecule but could also pave the way for its application in various fields, from medicinal chemistry to materials science.

Detailed Research Findings

Due to the aforementioned literature gaps, detailed research findings specifically for this compound are not available. However, data for related compounds and the constituent chemical moieties are presented below to provide context and a basis for future investigation.

Table 1: Physicochemical Properties of 4-Fluoro-3-methylphenol

| Property | Value |

| Molecular Formula | C₇H₇FO |

| Molecular Weight | 126.13 g/mol |

| Melting Point | 32 °C |

| Boiling Point | 76 °C at 5 mmHg |

| Density | 1.134 g/mL at 25 °C |

| Refractive Index | n20/D 1.515 |

| Data sourced from Sigma-Aldrich sigmaaldrich.com |

Table 2: Potential Synthetic Precursors and Related Compounds

| Compound Name | CAS Number | Molecular Formula |

| 4-Fluoro-3-methylphenol | 452-70-0 | C₇H₇FO |

| 4-Fluoro-3-methylbenzyl alcohol | 162627-24-1 | C₈H₉FO |

| 3-Fluoro-4-methylphenethyl alcohol | 835912-84-0 | C₉H₁₁FO |

| 3-(4-Fluoro-3-methylphenyl)phenethyl alcohol | Not Available | C₁₅H₁₅FO |

| 4-(4-Fluoro-3-methylphenyl)phenethyl alcohol | 1443355-05-2 | C₁₅H₁₅FO |

| Data compiled from various chemical suppliers. chemicalbook.comcymitquimica.comscbt.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoro-3-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGNXUQTILKTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374607 | |

| Record name | 4-Fluoro-3-methylphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

840522-24-9 | |

| Record name | 4-Fluoro-3-methylphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Fluoro 3 Methylphenethyl Alcohol

Strategic Synthetic Routes to 4-Fluoro-3-methylphenethyl Alcohol

Reduction of Carboxylic Acid Precursors (e.g., 4-Fluoro-3-methylbenzoic Acid)

A common and direct method for the synthesis of phenethyl alcohols is the reduction of the corresponding phenylacetic acid. wikipedia.org For this compound, this would involve the reduction of 4-fluoro-3-methylphenylacetic acid. This transformation can be effectively carried out using powerful reducing agents. A typical procedure involves the use of sodium borohydride (B1222165) and iodine in an anhydrous solvent like tetrahydrofuran (B95107) (THF). wikipedia.org The reaction proceeds through the in situ generation of diborane, which readily reduces the carboxylic acid to the corresponding primary alcohol.

Another approach involves the reduction of a related benzaldehyde. For instance, (4-fluoro-3-phenoxyphenyl)methyl alcohol is synthesized by the reduction of 4-fluoro-3-phenoxybenzaldehyde (B1330021) using sodium borohydride in absolute ethanol (B145695). prepchem.com This suggests a similar pathway could be employed starting from 4-fluoro-3-methylbenzaldehyde, followed by a one-carbon homologation to achieve the phenethyl structure.

| Starting Material | Reagents | Product |

| 4-Fluoro-3-methylphenylacetic acid | Sodium borohydride, Iodine, THF | This compound |

| 4-Fluoro-3-phenoxybenzaldehyde | Sodium borohydride, Ethanol | (4-Fluoro-3-phenoxyphenyl)methyl alcohol prepchem.com |

Grignard Reactions and Subsequent Reductions for Chain Elongation

Grignard reactions provide a versatile method for carbon-carbon bond formation, enabling the construction of the phenethyl skeleton. wikipedia.org A plausible synthetic route starts with a suitable benzyl (B1604629) halide, such as 4-fluoro-3-methylbenzyl chloride. This precursor can be converted into the corresponding Grignard reagent, 4-fluoro-3-methylbenzylmagnesium chloride, by reacting it with magnesium turnings in an ether solvent like diethyl ether or THF. smolecule.com This Grignard reagent can then react with an electrophile like formaldehyde (B43269) to introduce the additional carbon atom, followed by acidic workup to yield this compound.

An alternative Grignard-based approach involves the reaction of phenylmagnesium bromide with ethylene (B1197577) oxide. wikipedia.org This reaction directly forms the phenethyl alcohol structure after hydrolysis. wikipedia.org Applying this to the target molecule would require the preparation of 4-fluoro-3-methylphenylmagnesium bromide from the corresponding bromobenzene (B47551) derivative.

The Wurtz coupling reaction, where a Grignard reagent reacts with a halide molecule, can be a significant side reaction, diminishing the yield of the desired product. researchgate.net The choice of solvent can influence the product-to-byproduct ratio, with 2-methyltetrahydrofuran (B130290) (2-MeTHF) sometimes offering superior results over THF. researchgate.net

| Grignard Precursor | Electrophile | Product |

| 4-Fluoro-3-methylbenzylmagnesium chloride | Formaldehyde | This compound |

| 4-Fluoro-3-methylphenylmagnesium bromide | Ethylene oxide | This compound |

Alternative Cyclization and One-Pot Synthesis Approaches for Related Fluorinated Systems

While direct one-pot syntheses for this compound are not extensively documented, related methodologies for fluorinated systems offer potential pathways. For instance, the synthesis of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol involves a multi-step process that includes the reaction of 2,3,5,6-tetrafluorobenzyl alcohol with a hydrogen halide, followed by reaction with methanol (B129727) and subsequent treatment with an organolithium reagent and formaldehyde. google.com This highlights the use of sequential reactions to build complex fluorinated aromatic alcohols.

The use of fluorinated alcohols as solvents can also influence reaction outcomes. researchgate.net Their high ionizing power, acidic character, and strong hydrogen bond donor ability can facilitate certain transformations. researchgate.net

Derivatization and Functionalization of the this compound Moiety

The this compound molecule possesses reactive sites—the hydroxyl group and the benzylic position—that allow for further chemical modifications. These transformations are crucial for synthesizing a diverse range of derivatives with potential applications in various fields of chemical research.

Benzylic Bromination and Subsequent Cross-Coupling for Heterocycle Synthesis

The benzylic carbon of the ethyl group in this compound is susceptible to radical bromination. libretexts.org Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator are commonly used for this purpose. libretexts.orgsciforum.net Lewis acids such as zirconium(IV) chloride can also catalyze benzylic bromination using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source. nih.govscientificupdate.com This reaction would yield 1-bromo-2-(4-fluoro-3-methylphenyl)ethane.

This benzylic bromide is a valuable intermediate for subsequent cross-coupling reactions. nih.gov Palladium- or nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net For instance, the brominated derivative could be coupled with various boronic acids or organostannanes to introduce heterocyclic moieties. nih.govresearchgate.net This strategy is widely used in medicinal chemistry for the rapid synthesis of compound libraries to explore structure-activity relationships. nih.gov

| Reaction | Reagents | Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator | 1-Bromo-2-(4-fluoro-3-methylphenyl)ethane |

| Benzylic Bromination | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), Zirconium(IV) chloride | 1-Bromo-2-(4-fluoro-3-methylphenyl)ethane nih.gov |

| Cross-Coupling | Benzylic Bromide, Boronic Acid, Palladium/Nickel Catalyst | Heterocycle-substituted phenethyl derivative |

Formation of Epoxides as Synthetic Intermediates

The hydroxyl group of this compound can be utilized to form an epoxide, a versatile three-membered ring intermediate. masterorganicchemistry.com A common method for epoxide synthesis involves the conversion of the alcohol to a halohydrin, followed by intramolecular cyclization with a base. youtube.com For example, the alcohol could be converted to the corresponding 2-(4-fluoro-3-methylphenyl)ethene, which can then be treated with a halogen (e.g., bromine) in the presence of water to form a halohydrin. youtube.com Subsequent treatment with a base like sodium hydroxide (B78521) would lead to the formation of 2-(4-fluoro-3-methylphenyl)oxirane. youtube.com

Epoxides are highly reactive due to their ring strain and can be opened by a variety of nucleophiles under both acidic and basic conditions. masterorganicchemistry.commasterorganicchemistry.com This reactivity makes them valuable synthetic intermediates for introducing a wide range of functional groups. masterorganicchemistry.com For example, reaction with an alkoxide would lead to the formation of an ether, while reaction with a Grignard reagent would result in carbon-carbon bond formation. masterorganicchemistry.com

| Reaction Step | Reagents | Intermediate/Product |

| Dehydration | Acid catalyst | 2-(4-Fluoro-3-methylphenyl)ethene |

| Halohydrin Formation | Bromine, Water | 2-Bromo-2-(4-fluoro-3-methylphenyl)ethan-1-ol |

| Epoxidation | Base (e.g., NaOH) | 2-(4-Fluoro-3-methylphenyl)oxirane |

Oxidation Reactions to Aldehydes and Carboxylic Acids, including Polymer-Supported Catalysis

The oxidation of primary alcohols is a fundamental transformation in organic chemistry, yielding aldehydes or, upon further oxidation, carboxylic acids. This compound, as a primary alcohol, can be selectively oxidized to either 4-fluoro-3-methylphenylacetaldehyde or 4-fluoro-3-methylphenylacetic acid, depending on the chosen reagent and reaction conditions.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), typically oxidize primary alcohols completely to the corresponding carboxylic acid. youtube.comyoutube.com However, these classical reagents often require stoichiometric amounts and can generate toxic metal waste. To stop the oxidation at the aldehyde stage, milder and more selective reagents are necessary. Pyridinium chlorochromate (PCC) is a well-known reagent that can achieve this transformation, but its chromium content remains a concern. youtube.com

Modern synthetic chemistry increasingly favors catalytic methods that are more efficient and environmentally benign. A significant advancement in this area is the use of polymer-supported catalysts, which offer simplified workup procedures, catalyst recyclability, and often enhanced stability. rsc.orgnih.gov For the selective oxidation of alcohols to aldehydes, polymer-supported 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) has emerged as a highly effective catalyst. nih.govmdma.ch This system can utilize molecular oxygen or other inexpensive terminal oxidants, making the process greener. nih.gov The polymer support, such as polystyrene or polyethylene (B3416737) glycol, allows for the easy removal of the catalyst from the reaction mixture by simple filtration. rsc.orgmdma.ch

The direct oxidation of primary alcohols to carboxylic acids can also be achieved using catalytic systems. For instance, a combination of iron (III) nitrate, TEMPO, and a chloride salt can effectively catalyze the aerobic oxidation of alcohols to carboxylic acids at room temperature. organic-chemistry.org Another approach involves using NaBr and Selectfluor, which can oxidize primary alcohols to carboxylic acids under mild conditions. nih.gov

Below is a table summarizing various oxidation reactions applicable to this compound.

| Starting Material | Reagent/Catalyst | Product | Key Features |

| This compound | Pyridinium chlorochromate (PCC) | 4-Fluoro-3-methylphenylacetaldehyde | Stops oxidation at the aldehyde stage. youtube.com |

| This compound | Polymer-supported TEMPO / O₂ | 4-Fluoro-3-methylphenylacetaldehyde | Recyclable catalyst, green oxidant. nih.govmdma.ch |

| This compound | Fe(NO₃)₃·9H₂O / TEMPO / MCl / O₂ | 4-Fluoro-3-methylphenylacetic acid | Catalytic, uses air as oxidant. organic-chemistry.org |

| This compound | NaBr / Selectfluor | 4-Fluoro-3-methylphenylacetic acid | Mild conditions, good functional group tolerance. nih.gov |

Exploration of Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly integral to the development of new synthetic methods, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency.

Catalytic Hydrogenation Methodologies

Catalytic hydrogenation is a cornerstone of sustainable chemistry for the synthesis of alcohols. This process typically involves the reduction of a carbonyl group (from an aldehyde or ketone) or a carboxylic acid derivative using hydrogen gas in the presence of a metal catalyst. For the synthesis of this compound, a potential precursor would be 4-fluoro-3-methylphenylacetaldehyde or a derivative of 4-fluoro-3-methylphenylacetic acid.

Heterogeneous catalysts are often preferred due to their ease of separation and reuse. Common catalysts include platinum (Pt), palladium (Pd), and ruthenium (Ru) supported on materials like activated carbon, alumina (B75360) (Al₂O₃), or silica (B1680970) (SiO₂). nih.gov The choice of catalyst and support can influence the reaction's selectivity and efficiency. For example, platinum nanoparticles supported on g-C₃N₄ nanosheets have been shown to be highly effective for the hydrogenation of furfural (B47365) to furfuryl alcohol in water, a green solvent. nih.gov Such methodologies could be adapted for the reduction of 4-fluoro-3-methylphenylacetaldehyde. The reaction is typically carried out under a pressurized atmosphere of hydrogen.

| Precursor | Catalyst | Hydrogen Source | Product |

| 4-Fluoro-3-methylphenylacetaldehyde | Pt/C or Pd/C | H₂ gas | This compound |

| 4-Fluoro-3-methylphenylacetic acid ester | Ru/C | H₂ gas | This compound |

Borrowing Hydrogen Strategies for Alcohol Functionalization

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is an elegant and atom-economical concept in organic synthesis. acs.orgnih.gov This method allows alcohols to be used as alkylating agents, with water as the only byproduct. nih.gov The process begins with a transition-metal catalyst temporarily "borrowing" hydrogen from the alcohol to oxidize it in situ to the corresponding aldehyde (in this case, 4-fluoro-3-methylphenylacetaldehyde). acs.org This reactive aldehyde can then undergo a condensation reaction with a suitable nucleophile (e.g., an amine, ketone, or other C-H acidic compound). Finally, the catalyst returns the "borrowed" hydrogen to the condensed intermediate, reducing it to form the final functionalized product and regenerating the catalyst for the next cycle. nih.gov

This strategy could be employed to use this compound to alkylate various substrates, creating new C-N and C-C bonds in a single, efficient step. Ruthenium and iridium complexes are commonly used catalysts for these transformations. rsc.org This approach avoids the need to pre-activate the alcohol (e.g., by converting it to a halide) and minimizes waste, aligning perfectly with green chemistry principles. rsc.org

Chiral Synthesis and Enantioselective Approaches to this compound (if applicable for future research)

While this compound is achiral, its structural analogues with a hydroxyl group at the benzylic position, such as 1-(4-fluoro-3-methylphenyl)ethanol, are chiral. The development of enantioselective methods is a major focus of modern pharmaceutical and materials science research. Should a chiral analogue be a future target, several enantioselective approaches could be explored.

The most common strategy for obtaining enantiomerically pure alcohols is the asymmetric reduction of the corresponding prochiral ketone. For a hypothetical chiral analogue, this would involve the reduction of 1-(4-fluoro-3-methylphenyl)ethanone.

Asymmetric Transfer Hydrogenation (ATH): This method uses a chiral catalyst, often based on ruthenium or rhodium with chiral ligands, to transfer hydrogen from a simple hydrogen donor like isopropanol (B130326) or formic acid to the ketone. This avoids the need for high-pressure hydrogen gas.

Asymmetric Catalytic Hydrogenation: This approach uses molecular hydrogen in the presence of a chiral transition-metal catalyst (e.g., Noyori's Ru-BINAP systems). It is highly efficient and can provide very high enantioselectivity.

Biocatalysis: The use of enzymes offers a green and highly selective alternative to metal-based catalysts. researchgate.net Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can reduce ketones to their corresponding alcohols with exceptional enantiomeric excess (>99% ee) under mild reaction conditions (aqueous media, room temperature). nih.gov By selecting the appropriate enzyme, either the (R) or (S) enantiomer of the alcohol can be produced. This biocatalytic approach has been successfully applied to the synthesis of various chiral aryl ethanols, which are important pharmaceutical intermediates. researchgate.netnih.gov

The development of such chiral syntheses would be a valuable area of future research, expanding the utility of fluorinated methylphenyl ethanol scaffolds.

Metabolic Pathways and Biotransformation Kinetics of 4 Fluoro 3 Methylphenethyl Alcohol and Analogues

In Vitro Metabolism Studies Using Hepatic Systems

In vitro hepatic systems, such as liver microsomes and hepatocytes, are indispensable tools for investigating the metabolic fate of chemical compounds. These systems allow for the controlled study of metabolic stability and the identification of metabolites in an environment that simulates the liver's enzymatic activities.

Microsomal Stability and Enzyme Kinetics

The stability of a compound in the presence of liver microsomes is a key indicator of its susceptibility to Phase I metabolism. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP450) enzymes, the primary drivers of oxidative metabolism. nih.gov In a typical microsomal stability assay, the test compound is incubated with liver microsomes and the necessary cofactor, NADPH, to initiate the enzymatic reactions. The disappearance of the parent compound is monitored over time to determine its intrinsic clearance (CLint), a measure of the enzyme's ability to metabolize the compound without the influence of physiological factors like blood flow.

Chronic alcohol consumption is known to induce the expression and activity of certain CYP450 enzymes, particularly CYP2E1, which plays a role in the metabolism of ethanol (B145695) and other small alcohol molecules. nih.govnih.govbiorxiv.org This induction can alter the metabolic landscape of the liver, potentially affecting the clearance of other co-administered substances. biorxiv.org For a compound like 4-Fluoro-3-methylphenethyl alcohol, CYP2E1, along with other major drug-metabolizing CYPs like the CYP3A and CYP2C subfamilies, would be the expected primary enzymes involved in its initial oxidation. nih.gov

The kinetic parameters of these reactions, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), can be determined to characterize the enzyme's affinity for the substrate and its maximum metabolic capacity.

Table 1: Representative Classification of Intrinsic Clearance (CLint) from Human Liver Microsome Assays

| Clearance Category | Intrinsic Clearance (µL/min/mg protein) |

| Low | < 8.6 |

| Intermediate | 8.6 - 47.0 |

| High | > 47.0 |

This table provides typical classification bands used for categorizing compounds. Actual values can vary between laboratories and experimental conditions.

Hepatocyte Incubation Studies for Metabolite Identification

While microsomes are excellent for studying Phase I oxidative metabolism, they lack the full complement of metabolic enzymes found in a whole liver cell. Hepatocytes, or intact liver cells, contain both Phase I and Phase II enzymes, as well as necessary cofactors, providing a more complete picture of a compound's metabolic profile. nih.gov

In hepatocyte incubation studies, the compound of interest is introduced to a culture of hepatocytes, and samples are collected over time. nih.gov Advanced analytical techniques, primarily liquid chromatography-high-resolution mass spectrometry (LC-HRMS), are then used to separate and identify the parent compound and any resulting metabolites. nih.gov This approach allows for the detection of a wide range of biotransformation products, including those from oxidation, reduction, hydrolysis, and conjugation reactions. Studies on fluorotelomer alcohols have successfully used isolated rat hepatocytes to identify numerous metabolites and elucidate complex metabolic pathways. nih.gov

Identification and Characterization of Phase I Metabolites

Phase I metabolism of this compound is expected to proceed through several key oxidative pathways, consistent with other phenethyl alcohol analogues. These reactions are primarily catalyzed by the cytochrome P450 superfamily of enzymes. nih.gov

Hydroxylation Patterns on Aromatic and Aliphatic Moieties

Hydroxylation is a common Phase I reaction where a hydroxyl (-OH) group is introduced into a molecule, increasing its polarity. For this compound, hydroxylation can occur on either the aromatic ring or the aliphatic ethyl side chain.

Aromatic Hydroxylation : The CYP450 enzymes can directly oxidize the aromatic C-H bonds. The existing fluorine and methyl substituents on the phenyl ring will influence the position of any new hydroxyl group due to electronic and steric effects.

Aliphatic Hydroxylation : The ethyl side chain is also a target for oxidation. Hydroxylation can occur at the carbon adjacent to the aromatic ring (benzylic or α-position) or the carbon bearing the alcohol group (β-position).

Protein engineering studies on CYP450 enzymes have demonstrated that subtle changes in the enzyme's active site can enable or alter the regioselectivity of aromatic hydroxylation.

Table 2: Potential Phase I Metabolites of this compound via Hydroxylation

| Potential Metabolite | Metabolic Reaction |

| 4-Fluoro-3-methyl-1-(2-hydroxyethyl)benzene-diol | Aromatic Hydroxylation |

| 1-(4-Fluoro-3-methylphenyl)ethane-1,2-diol | Aliphatic (Benzylic) Hydroxylation |

Oxidation to Carboxylic Acid Derivatives

The primary alcohol group of this compound is a prime target for oxidation. This biotransformation is a two-step process that ultimately yields a carboxylic acid.

Oxidation to Aldehyde : The primary alcohol is first oxidized to an aldehyde. This reaction can be catalyzed by cytosolic enzymes such as alcohol dehydrogenases (ADH) or by microsomal CYP450 enzymes like CYP2E1. nih.gov

Oxidation to Carboxylic Acid : The resulting aldehyde is then rapidly oxidized to a carboxylic acid by aldehyde dehydrogenases (ALDH). nih.gov

This pathway is well-documented for the parent compound, phenylethyl alcohol (PEA), which is extensively metabolized to its corresponding carboxylic acid, phenylacetic acid (PAA). Following this established pathway, the primary metabolite of this compound is expected to be 4-Fluoro-3-methylphenylacetic acid . This conversion transforms the lipophilic alcohol into a more polar, water-soluble acid that can be more easily excreted from the body.

Elucidation of Phase II Conjugation Pathways

Phase II metabolism is a critical step in the detoxification and elimination of drugs and other foreign compounds from the body. nih.govdrughunter.com It involves the attachment of polar, ionizable endogenous compounds to the xenobiotic, a process that generally increases water solubility and facilitates excretion. nih.govdrughunter.com For alcoholic compounds like this compound, the primary Phase II conjugation pathways are glucuronidation and sulfation. upol.czuomus.edu.iq

Glucuronidation Mechanisms

Glucuronidation is a major Phase II reaction for compounds containing hydroxyl groups. uomus.edu.iqnih.gov This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells. reactome.orgupol.cz The reaction involves the transfer of glucuronic acid from the activated co-substrate, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to the alcohol, forming an O-glucuronide. uomus.edu.iqnih.gov The resulting glucuronide conjugate is significantly more water-soluble and is readily excreted in urine or bile. uomus.edu.iq

The efficiency of glucuronidation can be influenced by the structure of the alcohol. Studies on short-chained aliphatic alcohols have shown that the length of the alkyl chain and the position of the hydroxyl group (primary vs. secondary) significantly affect the rate of glucuronidation. nih.gov Longer-chain primary alcohols generally exhibit a higher turnover rate compared to shorter-chain or secondary alcohols. nih.gov It is probable that a specific UGT isozyme is primarily responsible for the glucuronidation of aliphatic alcohols. nih.gov

Sulfation Reactions

Sulfation is another important Phase II conjugation pathway for alcoholic and phenolic compounds. upol.cznih.gov This reaction is catalyzed by sulfotransferases (SULTs), which are cytosolic enzymes. upol.cz The process involves the transfer of a sulfonate group (SO3-) from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the substrate. upol.cznih.gov This results in the formation of a sulfate (B86663) ester, which is a highly polar and readily excretable metabolite. nih.gov

The reactivity of an alcohol towards sulfation can be influenced by its chemical environment. For instance, the presence of a fluorine atom ortho to a phenolic hydroxyl group can enhance its reactivity as a nucleophile in reactions like methylation and glucuronidation. tandfonline.com While chemical sulfation methods exist, enzymatic sulfation by SULTs is the relevant biological pathway. nih.govnih.gov These enzymes can act on a diverse range of alcohols, including both phenolic and aliphatic structures. nih.gov

Enzymatic Systems and Isoforms Involved in Biotransformation

The biotransformation of this compound is orchestrated by a concert of enzymatic systems, primarily the Cytochrome P450 (CYP) superfamily and dehydrogenases such as alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).

Cytochrome P450 (CYP) Mediated Metabolism

The Cytochrome P450 (CYP) enzymes are a large family of heme-containing monooxygenases that play a central role in Phase I metabolism of a vast array of xenobiotics. uniba.it These enzymes are primarily found in the liver and are responsible for catalyzing oxidative reactions, including hydroxylations. uniba.itmanchester.ac.uk The introduction of a fluorine atom into a molecule can significantly alter its metabolism by CYP enzymes. annualreviews.orgnih.gov Fluorine substitution at a potential site of metabolic attack can block oxidation at that position due to the strength of the carbon-fluorine bond. annualreviews.org However, CYP-mediated metabolism can still occur at other positions on the molecule. annualreviews.org For instance, in molecules with multiple aromatic rings, hydroxylation often occurs on the ring that is not deactivated by an electron-withdrawing group like trifluoromethyl. annualreviews.org

While fluorination can enhance metabolic stability, CYP enzymes have been shown to catalyze the defluorination of some aromatic compounds. manchester.ac.uk This process can sometimes lead to the formation of toxic metabolites. manchester.ac.uk The specific CYP isoforms involved in the metabolism of a particular compound depend on its structure. Six major CYP isoenzymes (CYP3A4, CYP3A5, CYP2D6, CYP2C9, CYP2C19, and CYP1A2) are responsible for metabolizing the majority of common drugs. uniba.it Studies on fluorotelomer alcohols have suggested that their oxidation is catalyzed by P450 enzymes. nih.gov

Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) Activities

Alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) are the primary enzymes responsible for the metabolism of alcohols. nih.govnih.gov ADH, a cytosolic enzyme, catalyzes the initial oxidation of alcohols to their corresponding aldehydes. youtube.com This reaction is NAD-dependent. youtube.com ADH enzymes have broad substrate specificity and can metabolize a variety of alcohols, including ethanol, methanol (B129727), and isopropanol (B130326). youtube.com

Impact of Fluorine and Methyl Substituents on Metabolic Stability and Pathway Preference

The introduction of fluorine and methyl groups into a molecule can profoundly influence its metabolic stability and the preferred metabolic pathways. tandfonline.comnih.gov Fluorine substitution is a common strategy in drug design to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by CYP450 enzymes. tandfonline.comnih.gov The high strength of the carbon-fluorine bond makes it more resistant to cleavage compared to a carbon-hydrogen bond. tandfonline.com This can lead to a significant increase in the half-life of a compound. nih.gov

However, the effect of fluorination is not always straightforward. While it can block metabolism at the site of substitution, it can also alter the electronic properties of the molecule, potentially influencing the reactivity of other functional groups. tandfonline.com For example, a fluorine atom can increase the acidity of nearby protons or alter the pKa of adjacent functional groups. nih.gov

Pharmacological and Biological Research Applications of 4 Fluoro 3 Methylphenethyl Alcohol Derivatives

Application in Medicinal Chemistry for Drug Discovery

The 4-fluoro-3-methylphenyl moiety, the core of 4-fluoro-3-methylphenethyl alcohol, is a versatile starting point for the synthesis of new chemical entities and analogs of existing drug classes. Its specific substitution pattern—a fluorine atom para to the ethyl group and a methyl group meta to it—influences the electronic and lipophilic properties of the molecule, which can be fine-tuned for optimal interaction with biological targets.

Design and Synthesis of Novel Active Pharmaceutical Ingredients (APIs)

The synthesis of novel APIs often begins with versatile chemical scaffolds that can be readily modified. The 4-fluoro-3-methylphenyl structure is utilized in the creation of new compounds with potential therapeutic or research applications. For instance, the related compound 4-fluoro-3-methyl acetophenone (B1666503) is used as a starting material in Claisen-Schmidt condensation reactions to produce novel chalcones. iajps.com Chalcones, which are precursors to flavonoids, are of considerable interest for their potential therapeutic benefits. iajps.com

In a more direct application of the core structure, derivatives have been synthesized for use as analytical reference standards in forensic and research settings. An example is 4-fluoro-3-methyl-α-Pyrrolidinovalerophenone, a cathinone (B1664624) derivative. caymanchem.com Such compounds, while not therapeutic agents, are critical APIs for research, enabling the accurate identification and quantification of new psychoactive substances. The synthesis of these molecules highlights the utility of the 4-fluoro-3-methylphenyl scaffold in building complex chemical entities.

Development of Analogs for Established Drug Classes (e.g., TGF-β Inhibitors, Antipsychotics, Anticoccidials)

A key strategy in drug discovery is to modify existing drugs to improve their efficacy or reduce toxicity. The this compound structure can be seen as a bioisosteric replacement for other phenyl groups in established drug classes. While specific examples linking this scaffold directly to TGF-β inhibitors, antipsychotics, or anticoccidials are not prominent in publicly available literature, its application in modifying other established drug classes, such as Selective Estrogen Receptor Modulators (SERMs), provides a clear example of its utility.

Selective Estrogen Receptor Modulators (SERMs): Research into the SERM arzoxifene (B129711) provides a compelling case study. The active metabolite, desmethylated arzoxifene (DMA), was found to metabolize into potentially toxic electrophilic quinoids. To circumvent this, a fluorinated derivative, 4'-F-DMA, was synthesized where a fluorine atom replaces a hydroxyl group, preventing the formation of the reactive quinoid methide. nih.gov This new fluorinated analog demonstrated a similar binding affinity for the estrogen receptor (ER) as DMA and showed antiestrogenic activity comparable to the established SERM, raloxifene. nih.gov This work underscores how strategic fluorination of a phenethyl-containing scaffold can lead to safer drug candidates while retaining desired pharmacological activity.

Table 1: Comparison of Estrogen Receptor (ER) Activity for DMA and its Fluorinated Analog

| Compound | ER Binding Affinity (Relative to DMA) | Antiestrogenic Activity (Relative to DMA) | Potential for Quinoid Formation |

| Desmethylated Arzoxifene (DMA) | 100% | 100% | Yes |

| 4'-F-DMA | Similar to DMA | ~10-fold lower than DMA; comparable to Raloxifene | No |

Data sourced from a study on the bioactivation of desmethylated arzoxifene. nih.gov

Precursors for Fluorinated Drug Candidates via Trifluoromethylation

The trifluoromethyl (CF₃) group is highly sought after in medicinal chemistry for its ability to enhance drug potency, bioavailability, and metabolic stability. nih.gov Modern synthetic methods have been developed for the direct deoxygenative trifluoromethylation of alcohols, converting a C-OH bond to a C-CF₃ bond. nih.gov

Alcohols like this compound are excellent substrates for these reactions. A recently developed copper metallaphotoredox-mediated protocol allows for the direct trifluoromethylation of alcohols, including drug-like molecules with complex functional groups. nih.gov This process demonstrates the potential to convert a simple alcohol precursor into a high-value, trifluoromethylated drug candidate. The presence of the fluorine atom already on the aromatic ring can offer additional metabolic stability, making trifluoromethylated derivatives of this compound attractive targets for synthesis in drug discovery programs. In 2020, nearly 10% of top-selling small-molecule drugs contained at least one trifluoromethyl group, highlighting the importance of this modification. nih.gov

Investigation of Molecular Targets and Mechanisms of Action

Understanding how a drug molecule interacts with its biological target is fundamental to pharmacology. Derivatives containing the 4-fluoro-3-methylphenyl group have been studied for their ability to modulate specific enzymes and receptor systems.

Inhibition of Specific Enzymes (e.g., Indoleamine 2,3-Dioxygenase-mediated Tryptophan Metabolism)

While direct inhibition of Indoleamine 2,3-dioxygenase (IDO) by a simple this compound derivative is not documented in available literature, the fluorinated phenyl motif is a key component in the design of inhibitors for other enzymes. For example, the strategic placement of fluorine atoms on aromatic rings has been shown to be crucial for the activity of inhibitors of enzymes like tubulin and T-type calcium channels.

In one study, a series of new fluoro-substituted 3,4-dihydroquinazoline derivatives were synthesized to improve the metabolic stability of a lead compound. nih.gov One derivative, compound 8h (KCP10068F), potently blocked T-type calcium channel (Caᵥ3.2) currents and exhibited significant cytotoxic effects against non-small cell lung cancer cells. nih.gov Similarly, other research has shown that substituting a benzothiazole (B30560) core with a fluorine atom enhances cytotoxicity in certain cancer cell lines by inhibiting tubulin polymerization. nih.gov These examples demonstrate the principle that the 4-fluoro-3-methylphenyl scaffold is a highly relevant pharmacophore for designing potent and selective enzyme inhibitors.

Modulation of Receptor Systems (e.g., Estrogen Receptors)

As previously discussed in the context of SERMs, derivatives containing a fluorinated phenethyl moiety can effectively modulate receptor systems. The development of 4'-F-DMA, a fluorinated analog of desmethylated arzoxifene, showed that this compound retains a high binding affinity for the estrogen receptor (ER). nih.gov Although its antiestrogenic activity was somewhat lower than the parent compound, it was comparable to the established drug raloxifene. nih.gov

The mechanism involves direct binding to the ER, which reprograms the receptor's transcriptional activity and induces cellular quiescence in hormone-responsive tissues. ethernet.edu.et The ability of the fluorinated analog to bind to the ER with high affinity but prevent the formation of toxic metabolites showcases a successful application of this scaffold in modulating a key receptor system for therapeutic benefit, specifically in the context of breast cancer treatment and prevention. nih.gov

Influence on Mitochondrial Biogenesis Pathways

There is currently no available scientific literature investigating the influence of this compound or its derivatives on mitochondrial biogenesis pathways. Research into how this specific chemical entity might modulate the complex processes of mitochondrial growth and division has not been published.

Activity as Sphingosine (B13886) Kinase Inhibitors

Similarly, the potential for this compound derivatives to act as sphingosine kinase (SphK) inhibitors has not been explored in documented research. Sphingosine kinases are recognized as important targets in cancer and inflammatory diseases, and while various molecular scaffolds are being investigated for SphK inhibition, derivatives of this compound are not among them in the current body of scientific literature.

In Vitro Biological Activity Profiling

Antioxidant Activity Assessment

No studies have been published that assess the antioxidant activity of this compound or its derivatives. The capacity of this compound to scavenge free radicals or to modulate oxidative stress pathways remains uninvestigated.

Antiproliferative Effects in Cancer Cell Lines

There is a lack of published research on the antiproliferative effects of this compound derivatives in cancer cell lines. While other classes of fluorinated compounds have been evaluated for their cytotoxic potential against various cancers, this specific compound has not been the subject of such studies.

Studies on Cellular Function and Viability

General studies on the effects of this compound derivatives on cellular function and viability are not present in the scientific literature. The basic cellular responses to this compound, which are fundamental to understanding its potential pharmacological profile, have not been reported.

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

In the absence of any primary biological activity data, no structure-activity relationship (SAR) studies have been conducted for this compound derivatives. SAR studies are contingent on initial findings of biological activity, which would then guide the synthesis and evaluation of new analogs to optimize a desired effect.

Role of Fluorine and Methyl Groups in Ligand-Target Interactions

The introduction of fluorine and methyl groups onto the phenyl ring of phenethylamine (B48288) and related structures is a common strategy in medicinal chemistry to fine-tune a compound's pharmacological profile. These substitutions can impact a molecule's potency, selectivity, and metabolic stability by altering its electronic properties, lipophilicity, and steric profile.

Fluorine, being the most electronegative element, can significantly alter the electronic nature of the aromatic ring. It can act as a bioisostere for a hydrogen atom or a hydroxyl group, influencing how a ligand binds to its target receptor. psychoactif.orgnih.gov The substitution of fluorine can affect a molecule's potency, conformation, and membrane permeability. psychoactif.org For instance, in some classes of compounds, the introduction of a fluorine atom can enhance binding affinity. Studies on methylphenidate analogues have shown that halogenating the aromatic ring with chlorine, a halogen with similar electronic properties to fluorine, can increase the affinity for the dopamine (B1211576) transporter. nih.gov In the context of phenethylamines, para-substitution with a halogen has been shown to positively affect binding affinity at the 5-HT2A receptor. biomolther.orgresearchgate.net

The methyl group, on the other hand, is an alkyl substituent that can influence ligand-target interactions through steric and hydrophobic effects. The position of the methyl group on the aromatic ring is crucial. For example, in the case of phenmetrazine analogs, the position of a methyl group on the phenyl ring dictates the compound's activity, with a 4-methyl substituent leading to more entactogen-like properties, similar to MDMA, while 2- and 3-methyl substitutions result in more traditional stimulant properties. nih.gov The addition of a methyl group can also impact potency, as seen in studies of β-phenethylamine analogs at the human trace amine receptor 1 (hTAAR1), where multiple aromatic substituents can have an additive effect on potency. nih.gov

Table 1: Effect of Aromatic Substitution on Receptor Binding Affinity of Phenethylamine Derivatives

| Compound | Substituent(s) | Target | Binding Affinity (Ki, nM) |

| Phenethylamine | Unsubstituted | 5-HT2A | >10,000 |

| 4-Bromo-2,5-dimethoxyphenethylamine | 4-Br, 2,5-diMeO | 5-HT2A | 1.2 |

| 4-Iodo-2,5-dimethoxyphenethylamine | 4-I, 2,5-diMeO | 5-HT2A | 0.8 |

| 2,5-dimethoxy-4-propyl-benzeneethanamine | 4-propyl, 2,5-diMeO | 5-HT2A | 1.0 |

This table illustrates the principle that substitutions on the phenyl ring of phenethylamines can significantly impact receptor affinity, with halogen and alkyl groups at the 4-position often leading to high affinity. biomolther.org

Impact of Alkyl Chain and Phenethyl Moiety Modifications

The phenethyl moiety, consisting of the two-carbon alkyl chain and the terminal alcohol group in the case of phenethyl alcohols, is a critical determinant of a compound's biological activity. Modifications to this part of the molecule can profoundly affect its interaction with receptors and transporters.

The length of the alkyl chain is a key factor. In a study of p-alkylaminophenols, elongation of the alkyl chain was found to increase antioxidant activity. nih.gov Conversely, in the context of dopamine reuptake inhibitors based on phenethylamine, compounds with longer alkyl groups at certain positions showed stronger inhibitory activities. nih.govbiomolther.orgbiomolther.org This suggests that the length of the chain plays a crucial role in optimizing the fit within the binding site of a biological target.

Introducing substituents on the alkyl chain can also have a significant impact. For example, the addition of an α-methyl group to phenethylamine to form amphetamine can have a minor influence on binding affinity at 5-HT2A/C receptors but significantly affects in vivo dosage and duration of action. frontiersin.org However, at the 5-HT1A receptor, an α-methyl group appears to be unfavorable for binding. frontiersin.org The presence or absence of a β-hydroxyl group, which differentiates phenethylamines from phenylethanolamines, is also a critical structural feature that influences selectivity for different adrenoceptors.

Furthermore, converting the primary amino group in phenethylamines to a secondary or tertiary amine by N-alkylation can lead to changes in potency and efficacy. nih.gov While the user's specified compound is a phenethyl alcohol, the principles of modifying the chain in related phenethylamines are informative. For instance, N-benzyl substitution on phenethylamines has been shown to dramatically improve both binding affinity and functional activity at 5-HT2A receptors. mdpi.com

In derivatives of this compound, modifications to the ethyl alcohol chain, such as altering its length, introducing alkyl substituents, or converting the alcohol to other functional groups like ethers or amines, would be expected to modulate the compound's pharmacological profile significantly. These changes would alter the molecule's polarity, hydrogen bonding capacity, and steric interactions with its biological targets.

Table 2: Impact of Alkyl Chain Modification on Dopamine Transporter (DAT) Inhibition

| Compound Class | Modification | Effect on DAT Inhibition |

| 2-(alkyl amino)-1-arylalkan-1-ones | Longer alkyl chain at R2 position | Stronger inhibitory activity |

| Arylethylamines | N-methylation (secondary amine) | Minor reduction in potency |

| Arylethylamines | N-dimethylation (tertiary amine) | ~30-fold reduction in potency |

This table demonstrates that modifications to the alkyl chain, including its length and substitutions on the amine group in related phenethylamine structures, can significantly influence biological activity. nih.govnih.govbiomolther.orgbiomolther.org

Advanced Analytical Methodologies for the Characterization and Detection of 4 Fluoro 3 Methylphenethyl Alcohol

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the elucidation of the molecular structure of 4-Fluoro-3-methylphenethyl alcohol. These methods probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound, offering insights into the hydrogen, carbon, and fluorine atomic environments within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, benzylic, and alcohol protons. The aromatic protons will appear as a complex multiplet pattern in the downfield region due to coupling with each other and with the fluorine atom. The benzytlic protons adjacent to the aromatic ring and the hydroxyl group will present as triplets, with their chemical shifts influenced by the neighboring electron-withdrawing groups. The hydroxyl proton will likely appear as a broad singlet, the position of which can be concentration and solvent dependent.

¹³C NMR: The ¹³C NMR spectrum will show distinct resonances for each unique carbon atom in the molecule. The carbon atoms in the aromatic ring will have their chemical shifts influenced by the fluorine and methyl substituents. The carbon atom bonded to the fluorine will show a large coupling constant (¹JCF), a characteristic feature in the NMR of organofluorine compounds. The chemical shifts of the ethyl alcohol side chain carbons will also be clearly resolved.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique for its characterization. icpms.cz It provides a highly sensitive and specific signal for the fluorine atom. huji.ac.il The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, likely a doublet of doublets, due to coupling with the ortho and meta protons on the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. icpms.czmagritek.com

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H NMR | |||

| Aromatic-H | 6.8 - 7.2 | m | |

| -CH₂-Ar | 2.7 - 2.9 | t | J ≈ 7-8 |

| -CH₂-OH | 3.7 - 3.9 | t | J ≈ 7-8 |

| -OH | Variable | br s | |

| Ar-CH₃ | 2.2 - 2.4 | s | |

| ¹³C NMR | |||

| C-F | 160 - 165 | d | ¹JCF ≈ 240-250 |

| C-CH₃ | 135 - 140 | s | |

| Aromatic C-H | 115 - 130 | d | |

| Aromatic C-C | 130 - 145 | s | |

| -CH₂-Ar | 38 - 42 | s | |

| -CH₂-OH | 60 - 65 | s | |

| Ar-CH₃ | 15 - 20 | s | |

| ¹⁹F NMR | |||

| Ar-F | -115 to -125 | dd | ³JHF ≈ 8-10, ⁴JHF ≈ 5-7 |

Note: Predicted values are based on analogous compounds and general NMR principles. Actual experimental values may vary.

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by measuring the vibrations of its chemical bonds. youtube.commasterorganicchemistry.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. masterorganicchemistry.com The C-H stretching vibrations of the aromatic ring and the alkyl chain will appear around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration is expected in the range of 1100-1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric C-C stretching of the benzene (B151609) ring and the C-F stretching vibration will also give rise to characteristic Raman signals.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) | Weak |

| C-H (aromatic) | Stretching | 3000-3100 | Strong |

| C-H (aliphatic) | Stretching | 2850-2970 | Moderate |

| C=C (aromatic) | Stretching | 1450-1600 | Strong |

| C-O | Stretching | 1000-1200 | Moderate |

| C-F | Stretching | 1100-1300 | Moderate |

Note: These are predicted frequency ranges and the exact positions can be influenced by the molecular environment.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound with high accuracy. nih.gov ESI and APCI are soft ionization techniques that allow the analysis of thermally labile molecules like alcohols.

Electrospray Ionization (ESI): In positive ion mode ESI-HRMS, this compound is expected to be detected as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The high-resolution measurement of the m/z value of these ions allows for the unambiguous determination of the elemental formula.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another suitable ionization method, particularly for less polar compounds. nih.gov In positive ion mode APCI-HRMS, the protonated molecule [M+H]⁺ is also expected to be the major ion. Fragmentation may be more pronounced in APCI compared to ESI, providing structural information. Common fragmentation pathways would involve the loss of a water molecule from the protonated molecule, [M+H-H₂O]⁺, and cleavage of the ethyl side chain.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₉H₁₂FO⁺ | 155.0867 |

| [M+Na]⁺ | C₉H₁₁FONa⁺ | 177.0686 |

| [M+H-H₂O]⁺ | C₉H₁₀F⁺ | 137.0761 |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation of this compound from complex mixtures, as well as for its quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound and for its quantitative analysis. A reversed-phase HPLC method would be most suitable for this compound.

Methodology: A C18 column would be an appropriate stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with a possible addition of a small amount of acid (e.g., formic acid) to improve peak shape. Detection can be achieved using a UV detector, monitoring at a wavelength where the aromatic ring absorbs, typically around 254 nm. The retention time of the compound under specific chromatographic conditions is a characteristic property, and the peak area is proportional to its concentration, allowing for quantitative analysis.

Table 4: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |

| Gradient | 30-70% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the method of choice for trace analysis and metabolite profiling of this compound in biological matrices. nih.govnih.gov

Trace Analysis: In LC-MS/MS, the parent ion of this compound ([M+H]⁺) is selected in the first mass analyzer, fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides exceptional selectivity and sensitivity for detecting and quantifying the compound at very low concentrations.

Metabolite Profiling: LC-MS/MS is also a powerful tool for identifying potential metabolites of this compound in in-vitro or in-vivo studies. nih.gov Common metabolic transformations for such a compound could include oxidation of the alcohol to an aldehyde and then a carboxylic acid, hydroxylation of the aromatic ring, and conjugation with glucuronic acid or sulfate (B86663). The high-resolution capabilities of modern LC-MS/MS instruments can aid in the putative identification of these metabolites based on their accurate mass and fragmentation patterns. nih.gov

Table 5: Potential Metabolites of this compound and their Expected Mass Shifts

| Metabolic Reaction | Metabolite Structure | Mass Shift from Parent |

| Oxidation (alcohol to aldehyde) | 2-(4-fluoro-3-methylphenyl)acetaldehyde | -2 Da |

| Oxidation (aldehyde to acid) | 2-(4-fluoro-3-methylphenyl)acetic acid | +14 Da |

| Aromatic Hydroxylation | Hydroxy-4-fluoro-3-methylphenethyl alcohol | +16 Da |

| Glucuronidation | This compound glucuronide | +176 Da |

| Sulfation | This compound sulfate | +80 Da |

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Unknown Identification

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) stands as a powerful technique for the identification and characterization of unknown compounds in complex mixtures. In the context of this compound, LC-HRMS provides exceptional sensitivity and mass accuracy, which are crucial for distinguishing the analyte from structurally similar compounds and matrix interferences. The process begins with the separation of the compound using liquid chromatography. For fluorinated alcohols, specialized mobile phase modifiers are often employed to enhance chromatographic performance and ionization efficiency. nih.gov For instance, the use of fluorinated alcohols like hexafluoroisopropanol (HFIP) as a mobile phase modifier has been shown to be effective for the LC-MS analysis of various molecules, improving signal intensity in electrospray ionization (ESI). nih.gov

Following chromatographic separation, the analyte enters the high-resolution mass spectrometer. ESI is a common ionization technique that allows for the seamless transfer of molecules like this compound into the gas phase for mass analysis. nih.gov The HRMS instrument, such as an Orbitrap or time-of-flight (TOF) analyzer, measures the mass-to-charge ratio (m/z) of the resulting ions with very high precision. This accuracy allows for the determination of the elemental composition of the parent ion and its fragments, providing a high degree of confidence in the identification of this compound, even in the absence of a pure reference standard. Predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, can further aid in its characterization and differentiation from isomers. uni.lu

Table 1: Hypothetical LC-HRMS Data for this compound

| Parameter | Value | Description |

|---|---|---|

| Retention Time (min) | 8.5 | Elution time from a C18 column under specific gradient conditions. |

| [M+H]⁺ (m/z) | 155.0867 | Accurate mass of the protonated molecule. |

| [M+Na]⁺ (m/z) | 177.0686 | Accurate mass of the sodium adduct. |

| [M-H]⁻ (m/z) | 153.0711 | Accurate mass of the deprotonated molecule. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. mdpi.com Given the alcoholic nature and likely volatility of this compound, GC-MS is an ideal method for its detection and quantification, particularly in matrices such as beverages, environmental samples, or in flavor and fragrance profiling. mdpi.comnih.gov The analysis typically involves a sample introduction technique like headspace (HS) sampling, often combined with solid-phase microextraction (HS-SPME), to efficiently extract volatile organic compounds (VOCs) from the sample. nih.govnih.gov

In a typical workflow, the sample is heated, and the volatile compounds, including this compound, partition into the headspace above the sample. mdpi.com An SPME fiber coated with a suitable stationary phase is exposed to the headspace to adsorb the analytes. nih.gov The fiber is then transferred to the hot injector of the gas chromatograph, where the adsorbed compounds are desorbed and introduced into the GC column. nih.gov Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer, which generates a mass spectrum for each component, acting as a chemical fingerprint for identification. nih.gov The main volatile compounds are identified by their retention times and by comparison of their mass spectra with reference libraries. notulaebotanicae.ro

Table 2: Potential Volatile Compounds in a Hypothetical Sample Analyzed by GC-MS

| Compound | Retention Time (min) | Class |

|---|---|---|

| Acetaldehyde | 3.2 | Aldehyde |

| Ethyl Acetate (B1210297) | 5.1 | Ester |

| 1-Propanol | 6.8 | Alcohol |

| This compound | 12.4 | Aromatic Alcohol |

| Linalool | 14.9 | Terpene Alcohol |

Advanced Sample Preparation Techniques for Complex Matrices

Effective sample preparation is critical for accurate and reliable analysis, as it serves to isolate the target analyte from interfering matrix components, concentrate the analyte, and present it in a solvent compatible with the analytical instrument.

Liquid-Liquid Extraction (LLE) and Liquid-Phase Microextraction (LPME)

Liquid-liquid extraction (LLE) is a fundamental sample preparation method based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. columbia.eduscialert.net For the extraction of this compound from an aqueous matrix, a water-immiscible organic solvent in which the alcohol is highly soluble would be selected. Solvents like dichloromethane (B109758) or ethyl acetate could be suitable candidates. columbia.edu The process involves vigorously mixing the sample with the extraction solvent in a separatory funnel to facilitate the transfer of the analyte into the organic phase. columbia.edu After allowing the phases to separate, the organic layer containing the analyte is collected.

Liquid-phase microextraction (LPME) is a miniaturized version of LLE that utilizes significantly smaller volumes of solvent, reducing waste and often improving enrichment factors. It is considered a green chemistry approach.

Table 3: LLE Procedure for Extraction of this compound

| Step | Action | Purpose |

|---|---|---|

| 1. pH Adjustment | Adjust the pH of the aqueous sample if necessary. | To ensure the analyte is in a neutral form to maximize partitioning into the organic solvent. |

| 2. Solvent Addition | Add a suitable volume of an immiscible organic solvent (e.g., dichloromethane). columbia.edu | To provide the extraction phase for the analyte. |

| 3. Extraction | Vigorously shake the mixture in a separatory funnel, venting periodically. columbia.edu | To increase the surface area between phases and achieve partition equilibrium. |

| 4. Phase Separation | Allow the layers to fully separate. | To isolate the organic phase containing the analyte from the aqueous matrix. |

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a highly versatile and efficient technique for sample clean-up and concentration. It operates on the same principles as liquid chromatography, involving the partitioning of solutes between a solid stationary phase and a liquid mobile phase. For a fluorinated compound like this compound, a specialized form of SPE known as fluorous solid-phase extraction (F-SPE) is particularly advantageous. rsc.orgnih.gov

F-SPE utilizes a solid phase that has been modified with a fluorocarbon bonded phase. rsc.org This creates a strong affinity for other fluorinated molecules through fluorous-fluorous interactions. rsc.org The technique is highly selective for separating fluorinated compounds from non-fluorinated (organic) matrix components. nih.gov The general procedure involves conditioning the F-SPE cartridge, loading the sample, washing away non-retained impurities with a fluorophobic solvent (like a methanol/water mixture), and finally eluting the retained fluorinated analyte with a fluorophilic solvent. nih.gov

Table 4: General Steps in Fluorous Solid-Phase Extraction (F-SPE)

| Step | Solvent/Action | Purpose |

|---|---|---|

| 1. Conditioning | 80:20 Methanol:Water nih.gov | To wet the stationary phase and prepare it for sample interaction. |

| 2. Sample Loading | Dissolve sample and load onto the cartridge. nih.gov | To apply the sample mixture to the sorbent. |

| 3. Fluorophobic Wash | 80:20 Methanol:Water nih.gov | To wash away non-fluorinated (organic) impurities while the fluorinated analyte is retained. |

Development of Novel Sensing and Quantification Approaches (e.g., Fluorescent Probes)

While chromatographic methods provide robust and detailed analysis, there is ongoing research into the development of novel sensing technologies for the rapid and selective detection of specific analytes. One such promising area is the creation of fluorescent probes or chemosensors. These are molecules designed to exhibit a change in their fluorescence properties—such as turning on, turning off, or shifting in color—upon selectively binding to a target analyte.

For this compound, a hypothetical fluorescent probe could be designed to have a specific recognition site that complements the structure of the alcohol. This could involve hydrogen bonding with the hydroxyl group and specific interactions with the fluoro- and methyl-substituted aromatic ring. Upon binding of the alcohol, the internal electronic structure of the probe molecule would be altered, leading to a measurable change in its fluorescence emission.

Although specific research on fluorescent probes for this compound is not widely documented in the provided search results, the principles are well-established. Research in this area for other compounds demonstrates the potential to create highly sensitive and selective sensors for applications in real-time monitoring, high-throughput screening, and in-field analysis, bypassing the need for extensive sample preparation and sophisticated instrumentation. The development of such a probe would represent a significant advancement in the analytical chemistry of this compound.

Table 5: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hexafluoroisopropanol (HFIP) |

| Acetaldehyde |

| Ethyl Acetate |

| 1-Propanol |

| Linalool |

| Furfural (B47365) |

| Dichloromethane |

| Methanol |

Future Research Directions and Emerging Areas for 4 Fluoro 3 Methylphenethyl Alcohol

Exploration of Novel Synthetic Pathways and Catalytic Systems

Currently, there is a lack of established, optimized synthetic routes specifically for 4-Fluoro-3-methylphenethyl alcohol in peer-reviewed literature. Future research should focus on developing efficient and scalable synthetic methodologies.

Key Research Objectives:

Catalytic Hydrogenation: Investigation into the catalytic hydrogenation of corresponding substituted phenylacetic acids or their esters would be a primary avenue. For instance, the reduction of a suitable precursor like 4-fluoro-3-methylphenylacetic acid using reagents such as sodium borohydride (B1222165) and iodine in a solvent like tetrahydrofuran (B95107) could be explored. wikipedia.org

Biocatalytic Synthesis: The use of enzymatic cascades for the synthesis of phenylethanol derivatives is a growing field. researchgate.netmdpi.com Research into employing engineered enzymes or whole-cell biocatalysts for the conversion of precursors like m-fluoro-l-phenylalanine could offer a green and highly selective synthetic route. researchgate.net Fungal biocatalysis has also shown promise in the stereoselective oxidation of 2-phenylethanol, suggesting that similar approaches could be used to produce chiral derivatives of this compound. mdpi.com

Advanced Catalytic Methods: Modern synthetic organic chemistry offers a variety of powerful tools. Palladium-catalyzed cross-coupling reactions or C-H functionalization strategies could be adapted for the synthesis of this molecule. rsc.orgrsc.org For example, a meta-C–H arylation of a phenylethyl alcohol derivative using a removable directing group could be a sophisticated approach. rsc.orgrsc.org

A comparative analysis of different synthetic strategies would be invaluable, focusing on yield, purity, cost-effectiveness, and environmental impact.

Comprehensive Pharmacological Profiling and Identification of Undiscovered Bioactivities

The introduction of fluorine into a molecule can significantly alter its pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. nih.govsemanticscholar.orgnih.gov The combined effect of the fluoro and methyl groups in this compound is unknown and warrants a thorough investigation.

Proposed Research Trajectory:

Initial Screening: A broad-based screening of the compound against a panel of biological targets, including receptors, enzymes, and ion channels, is a crucial first step. The phenethylamine (B48288) scaffold, a core component of this compound, is present in many psychoactive compounds, suggesting that initial screens could focus on neurological targets. nih.govsemanticscholar.org

Impact of Fluorination: Research has shown that fluorination of phenethylamines can either enhance or diminish their psychoactive effects. nih.govsemanticscholar.org A comparative study of this compound with its non-fluorinated counterpart, 3-methylphenethyl alcohol, would provide direct insight into the influence of the fluorine atom.

Enzyme Inhibition Studies: Fluorinated compounds are known to act as enzyme inhibitors. nih.gov Investigating the inhibitory potential of this compound against key enzyme classes, such as monoamine oxidases or cytochrome P450 enzymes, could reveal novel therapeutic applications.

The data from these studies could be organized as follows:

| Biological Target | Assay Type | Observed Activity |

| Example: 5-HT2A Receptor | Binding Assay | To be determined |

| Example: MAO-A | Inhibition Assay | To be determined |

| Example: hERG Channel | Patch-Clamp | To be determined |

Integration of Computational Chemistry and Machine Learning for Predictive Metabolism and Toxicity

In silico methods are increasingly used to predict the properties of new chemical entities, saving time and resources in the early stages of drug discovery. nih.govastrazeneca.comnih.gov

Future Directions in Computational Analysis:

ADMET Prediction: Machine learning models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of small molecules. youtube.com Applying such models to this compound would provide initial estimates of its drug-likeness and potential liabilities.

Metabolic Pathway Prediction: Computational tools can predict the likely metabolic fate of a compound. For this compound, this would involve identifying potential sites of oxidation, glucuronidation, or other phase I and phase II metabolic reactions.

Toxicity Prediction: Machine learning algorithms, trained on large datasets of toxicological data, can predict the potential for various types of toxicity, such as hepatotoxicity or cardiotoxicity. chemrxiv.org This can help to prioritize compounds for further experimental testing.

Development of Targeted Delivery Systems for Derivatized Compounds

Should this compound or its derivatives show promising biological activity, the development of targeted delivery systems could enhance their efficacy and reduce potential side effects. nih.govwikipedia.orgnih.gov

Potential Research Avenues:

Prodrug Strategies: Conversion of the alcohol functional group into an ester or another labile group could create a prodrug that releases the active compound at a specific site in the body.

Nanoparticle Encapsulation: For derivatives with poor aqueous solubility, encapsulation within polymeric nanoparticles, liposomes, or micelles could improve their bioavailability and allow for targeted delivery. nih.govwikipedia.orgbohrium.com The hydrophobic nature of the core of these nanoparticles is well-suited for carrying lipophilic drugs. nih.gov

Surface Functionalization: The surface of these nanocarriers can be functionalized with targeting ligands, such as antibodies or peptides, to direct them to specific cells or tissues. nih.gov

Application in Materials Science and Advanced Functional Materials

The presence of a fluorine atom suggests that this compound could be a useful monomer or building block for creating novel fluorinated materials. wikipedia.orgnih.govnumberanalytics.comresearchgate.netacs.org

Areas for Exploration:

Fluoropolymer Synthesis: Polymerization of this compound or its derivatives could lead to the creation of new fluoropolymers. These materials could possess desirable properties such as high thermal stability, chemical resistance, and low surface energy. nih.govresearchgate.net

Surface Modification: The compound could be used to modify the surfaces of other materials, imparting hydrophobicity or other desired characteristics.

Functional Monomers: Derivatization of the alcohol group could yield functional monomers that can be incorporated into copolymers, leading to materials with tailored properties for applications in electronics, coatings, or biomedical devices. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the recommended safety precautions for handling 4-Fluoro-3-methylphenethyl alcohol in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation exposure. If inhalation occurs, move the affected individual to fresh air and seek medical attention if respiratory distress is observed .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Contaminated clothing should be removed immediately .

- Storage : Store in tightly sealed containers in a cool, dry, well-ventilated area away from oxidizing agents and acids .

- First Aid : For skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes and consult a physician .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to verify the fluorine-substituted aromatic ring and methylphenethyl backbone. Compare chemical shifts with analogous compounds (e.g., 4-Trifluoromethylbenzyl alcohol ).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (CHFO) via exact mass matching.

- Chromatography : HPLC with UV detection (e.g., reversed-phase C18 columns) can assess purity and retention time consistency .

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodological Answer :